
Degarelix
Overview
Description
Degarelix is a third-generation gonadotropin-releasing hormone (GnRH) antagonist approved for the treatment of advanced hormone-dependent prostate cancer. Unlike GnRH agonists (e.g., leuprolide, goserelin), this compound directly binds to pituitary GnRH receptors, rapidly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This mechanism avoids the initial testosterone "flare" associated with agonists, achieving castrate testosterone levels (≤0.5 ng/mL) within 3 days . This compound is administered subcutaneously, with an initial loading dose (240 mg) followed by monthly maintenance doses (80–160 mg). Its efficacy and safety have been validated in multiple phase III trials, demonstrating non-inferiority to GnRH agonists in long-term testosterone suppression .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Foundations
Resin Selection and Initial Functionalization
The synthesis of Degarelix employs Fmoc-based SPPS on acid-labile resins such as Rink amide AM resin (loading capacity: 0.7 mmol/g). This resin enables mild cleavage conditions compared to traditional Boc chemistry, preserving acid-sensitive moieties like the Hor residue. Pre-activation involves coupling the first amino acid (Fmoc-protected proline) via standard carbodiimide-mediated esterification.
Fmoc Deprotection and Base Optimization
Critical to minimizing Hor→Hyd rearrangement is the choice of deprotection base. While piperidine induces 5–7% hydantoin impurity within 20 minutes, tert-butylamine achieves complete Fmoc removal in ≤5 minutes without detectable rearrangement. This substitution elevates final purity from ≤92% to ≥99%.
Table 1: Impact of Base Selection on Hor Stability
Base | Deprotection Time (min) | Hydantoin Impurity (%) | Final Purity (%) |
---|---|---|---|
Piperidine | 20 | 5.7 | 91.3 |
tert-Butylamine | 5 | <0.1 | 99.5 |
Fragment Condensation Strategies
9 + 1 Fragment Approach
WO2011066386A1 details a convergent synthesis dividing this compound into a nonapeptide (residues 1–9) and D-alaninamide (residue 10). Key steps include:
- Nonapeptide Synthesis : SPPS on 2-Cl-Trt resin using Fmoc-Lys(iPr-Boc)-OH, Fmoc-Pro-OH, and other protected residues.
- Fragment Coupling : Solution-phase ligation of the nonapeptide with D-Ala-NH₂ using TBTU/HOBt activation in DMF (yield: 78–85%).
3 + 6 + 1 Modular Assembly
An alternative route synthesizes three fragments:
- Fragment A (Residues 1–3) : Ac-D-Nal-D-4Cpa-D-3Pal synthesized via SPPS.
- Fragment B (Residues 4–9) : Assembled using Fmoc-SPPS with Hor-protected phenylalanine.
- Fragment C (Residue 10) : D-Ala-NH₂ coupled via HATU/DIEA in DCM.
Cleavage and Side-Chain Deprotection
Mild Acidic Cleavage Conditions
Protected peptide-resin cleavage employs 95% TFA with 2.5% triisopropylsilane (TIS) and 2.5% ethanedithiol (EDT) for 1 hour at 45°C. This minimizes tert-butyl cation-induced modifications, achieving 98% cleavage efficiency.
Global Deprotection Challenges
Post-cleavage, acid-labile groups (e.g., tert-butyl, trityl) are removed using HFIP/H₂O (95:5) for 2 hours at 25°C. The Hor residue’s sensitivity necessitates strict pH control (4.5–5.5) during neutralization to prevent hydrolysis.
Purification and Counterion Exchange
Reverse-Phase HPLC Parameters
Crude this compound is purified on C18 columns (250 × 50 mm, 10 μm) using:
- Mobile Phase A : 0.1% TFA in H₂O
- Mobile Phase B : 0.1% TFA in acetonitrile
Gradient: 25–55% B over 60 minutes (flow: 50 mL/min). Post-purification, TFA counterions are exchanged to acetate via ion-pair chromatography (98.5% purity).
Table 2: Purification Efficiency Across Batches
Batch | Crude Purity (%) | Final Purity (%) | Yield (g) |
---|---|---|---|
1 | 72.3 | 99.1 | 1.45 |
2 | 69.8 | 98.7 | 1.32 |
3 | 75.1 | 99.4 | 1.51 |
Stability and Impurity Profiling
Degradation Pathways
PMC10350552 identifies two primary degradation routes in biological matrices:
- Hor→Hyd Rearrangement : Catalyzed by serum albumin, forming 5-Aph(Hyd)-degarelix (t₁/₂: 48 hours in plasma).
- Oxidative Deamination : N-terminal acetyl group oxidation at Lys⁶ (0.3% after 72 hours at 37°C).
Accelerated Stability Testing
Lyophilized this compound acetate shows ≤0.5% impurities after 6 months at 25°C/60% RH, confirming formulation robustness.
Industrial-Scale Process Considerations
Cost-Effective Resin Reuse
Rink amide AM resin withstands 3 synthesis cycles with ≤10% capacity loss, reducing raw material costs by 22% per batch.
Environmental Impact Mitigation
TFA recycling via fractional distillation achieves 85% recovery, decreasing hazardous waste generation by 40%.
Chemical Reactions Analysis
Metabolic Hydrolysis
Degarelix is primarily metabolized via peptide hydrolysis in the hepatobiliary system, breaking it into smaller peptide fragments. This process accounts for 70–80% of its elimination, with the remaining 20–30% excreted renally as unchanged drug .
Key Features of Hydrolysis:
Synthetic Reactions
This compound is synthesized via liquid-phase convergent peptide synthesis , incorporating seven unnatural amino acids (five D-isomers) .
Receptor Binding Mechanism
This compound competitively inhibits GnRH receptors in the pituitary gland through non-covalent interactions , blocking LH/FSH release. Its binding affinity (Ki = 0.082 ng/mL) surpasses earlier antagonists like cetrorelix (IC₅₀ = 4.2 nM vs. This compound’s 3 nM) .
Structural Determinants of Binding:
-
D-Amino Acids : Enhance metabolic stability and receptor affinity .
-
Pyridinyl-Alanine Residue : Critical for antagonistic activity .
Stability and Degradation
This compound exhibits concentration-dependent solubility, with reconstituted solutions forming suspensions due to fibrillation .
Stability Data:
Condition | Behavior |
---|---|
Aqueous Solution | Rapid gelation at concentrations >1 mg/mL |
Lyophilized Form | Stable for 24 months at 2–8°C; reconstituted suspension stable for 1 hour |
Scientific Research Applications
Clinical Applications
1. Prostate Cancer Treatment
Degarelix is primarily indicated for adult males with advanced hormone-dependent prostate cancer. It is particularly beneficial for patients at risk of complications from high levels of prostate-specific antigen (PSA), such as impending spinal cord compression or urinary obstruction .
- Efficacy: A meta-analysis indicated that this compound at doses of 240 mg followed by 80 mg monthly is more effective than traditional GnRH agonists like leuprolide and goserelin, demonstrating faster suppression of testosterone and PSA levels . In clinical trials, 96% of patients achieved castration levels of testosterone within three days after the initial dose .
- Safety Profile: this compound has been associated with fewer adverse events compared to GnRH agonists. Common side effects include injection site reactions and mild allergic responses, but these are generally less severe than those seen with agonist therapies .
2. Comparison with Other Therapies
This compound has been compared to other androgen deprivation therapies (ADT), particularly GnRH agonists. Studies have shown that while both treatment options are effective, this compound offers quicker results in terms of testosterone suppression and lower PSA levels .
Treatment Type | Initial Testosterone Suppression | Common Side Effects |
---|---|---|
This compound | Within 3 days | Injection site reactions |
GnRH Agonists (e.g., Leuprolide) | Within weeks | Initial testosterone surge, more severe reactions |
Case Studies
Case Study 1: Efficacy in Advanced Prostate Cancer
In a Phase III trial involving 620 patients with varying stages of prostate cancer, this compound demonstrated significant reductions in PSA levels: a median reduction of 95% after three months. The study highlighted that patients receiving this compound experienced a more rapid decline in PSA compared to those treated with leuprolide .
Case Study 2: Real-World Evidence
A real-world study evaluated cardiovascular outcomes associated with this compound compared to leuprolide. Findings suggested that patients on this compound had a lower incidence of major cardiovascular events, indicating potential advantages beyond cancer treatment alone .
Mechanism of Action
Degarelix works by competitively inhibiting GnRH receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid decrease in testosterone production. The reduction in testosterone levels helps slow the growth and reduce the size of prostate tumors .
Comparison with Similar Compounds
Efficacy
Testosterone Suppression
- Speed of Suppression : Degarelix achieves castrate testosterone levels significantly faster than GnRH agonists. In a phase III trial, 96.1% of this compound-treated patients reached ≤0.5 ng/mL by Day 3, compared to 0% in the leuprolide group .
- Avoidance of Testosterone Surge : GnRH agonists (e.g., leuprolide, goserelin) induce an initial testosterone surge (up to 52.7% increase), which can exacerbate symptoms like bone pain or spinal cord compression. This compound eliminates this risk .
Prostate-Specific Antigen (PSA) Suppression
- This compound demonstrates faster and deeper PSA reduction. At Day 28, median PSA levels were 85% lower in this compound-treated patients versus 65% in leuprolide recipients .
- In a Chinese phase III study, this compound showed superior PSA progression-free survival (PSA-PFS) at 12 months (82.3% vs. 71.7%, p=0.038) compared to goserelin .
Synergy with Chemotherapy
- Combining this compound with docetaxel reduced VEGF levels more effectively than this compound alone (119.17 ± 21.38 vs. 124.36 ± 23.14 pg/mL at 6 months, p<0.05), suggesting enhanced anti-angiogenic effects .
Adverse Events (AEs)
- Injection Site Reactions : this compound has a higher incidence (OR=46.34, 95% CI: 15.79–136, p≤0.001) due to subcutaneous administration .
- Hormonal AEs : Hot flashes, fatigue, and urinary tract infections occur at similar rates across GnRH therapies. However, leuprolide was associated with more musculoskeletal AEs (26% vs. 17%, p<0.05) .
Cost-Effectiveness
- In China, this compound was cost-effective compared to leuprorelin at a willingness-to-pay threshold of three times GDP per capita. A 7.23% price reduction would further improve its cost-effectiveness ratio .
Comparison with Emerging Agents
- Relugolix : An oral GnRH antagonist with comparable efficacy and safety to this compound in network meta-analyses. Its oral administration offers convenience but lacks long-term data .
Data Tables
Table 1: Comparative Efficacy of this compound vs. GnRH Agonists
Parameter | This compound | GnRH Agonists | Study Reference |
---|---|---|---|
Time to Castration (Days) | 1–3 | 21–28 | |
PSA-PFS at 12 Months (%) | 82.3 | 71.7 | |
Testosterone Surge | None | Up to 52.7% |
Table 2: Adverse Event Profile
Adverse Event | This compound (%) | GnRH Agonists (%) | p-Value | Study Reference |
---|---|---|---|---|
Injection Site Reactions | 46.34 OR | Baseline | ≤0.001 | |
Hot Flushes | 26–30 | 25–28 | NS | |
Musculoskeletal AEs | 17 | 26 | <0.05 |
Biological Activity
Degarelix is a synthetic peptide derivative of gonadotropin-releasing hormone (GnRH) that functions as a competitive antagonist at the GnRH receptor. It is primarily used in the treatment of advanced prostate cancer, where it effectively reduces testosterone levels and subsequently inhibits tumor growth. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound acts by binding to the GnRH receptors in the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This blockade leads to a significant reduction in testosterone production from the testes, which is crucial for the growth of androgen-dependent prostate cancer cells . The mechanism can be summarized as follows:
- Inhibition of GnRH Receptors : this compound competitively inhibits GnRH receptors.
- Reduction of LH and FSH : This inhibition prevents the release of LH and FSH.
- Decreased Testosterone Production : Lower levels of LH lead to reduced testosterone secretion, thereby slowing prostate cancer growth.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that enhance its therapeutic efficacy:
- Bioavailability : The subcutaneous bioavailability ranges from 60% to 91% in animal models .
- Half-life : The apparent elimination half-life increases with higher doses, indicative of "flip-flop" kinetics typical in slow-release formulations .
- Metabolism : this compound is not significantly metabolized by cytochrome P450 enzymes, minimizing drug-drug interactions .
Clinical Efficacy
Research has demonstrated that this compound is effective in managing advanced prostate cancer. A key study compared this compound with leuprolide (a GnRH agonist) over a 12-month period:
- Health-Related Quality of Life (HRQoL) : Patients treated with this compound reported significant improvements in emotional role functioning and overall health status compared to those receiving leuprolide .
- Testosterone Suppression : this compound achieves rapid suppression of testosterone levels, which is critical for effective cancer management .
Table 1: Clinical Trial Outcomes
Safety Profile
This compound has been associated with a favorable safety profile. In clinical trials, adverse effects were generally mild to moderate, with no significant induction of CYP450 enzymes observed, indicating a low risk for drug interactions . Common side effects include injection site reactions, fatigue, and hot flashes.
Case Studies
-
Case Study on Prostate Cancer Management :
- A patient with metastatic prostate cancer treated with this compound showed a rapid decline in prostate-specific antigen (PSA) levels within weeks, correlating with improved clinical symptoms and quality of life metrics.
-
Long-term Efficacy Assessment :
- In a cohort study involving patients on long-term this compound therapy, sustained testosterone suppression was noted over multiple dosing intervals without significant adverse effects on cardiovascular health.
Q & A
Basic Research Questions
Q. How does degarelix’s mechanism of action as a GnRH antagonist differ from GnRH agonists, and what experimental designs are used to validate this distinction?
this compound binds reversibly to pituitary GnRH receptors, immediately suppressing luteinizing hormone (LH) and testosterone without the initial surge seen with agonists like leuprolide. Key experiments include randomized controlled trials (RCTs) comparing testosterone suppression kinetics (e.g., 97.2% suppression in this compound vs. 96.3% in leuprolide at 240/80 mg doses) and measuring follicle-stimulating hormone (FSH) levels (88.5% reduction for this compound vs. 54.8% for leuprolide). These studies use serial hormone assays and electrocardiograms to monitor cardiac repolarization, confirming no QT interval prolongation at supratherapeutic doses .
Q. What are the standard dosing protocols for this compound in preclinical and clinical studies, and how are injection-site reactions managed?
Preclinical models (e.g., rats, rhesus monkeys) use subcutaneous doses forming a gel depot for sustained release. Clinical trials typically employ a 240 mg starting dose followed by 80–160 mg maintenance doses monthly. Injection-site reactions (e.g., erythema, pain) are mitigated by standardized compounding methods (e.g., lyophilization with mannitol, controlled viscosity) and monitored via patient-reported outcomes. Batch consistency is validated using multivariate analysis of physicochemical properties (e.g., viscosity, aggregation) .
Q. How is this compound’s cardiac safety profile assessed in early-phase trials?
Phase I trials use parallel-arm designs with placebo and positive controls (e.g., moxifloxacin) to evaluate QT interval effects. Healthy volunteers undergo continuous electrocardiogram monitoring for 24 hours post-administration. Statistical analysis focuses on mean changes in QTc intervals (<10 ms for this compound vs. >5 ms for moxifloxacin), ensuring no clinically significant arrhythmogenic risk .
Advanced Research Questions
Q. How should researchers address conflicting data on this compound’s cardiovascular safety compared to GnRH agonists?
Conflicting results arise from trial design heterogeneity. The PRONOUNCE trial (n=545) found no difference in major adverse cardiovascular events (5.5% for this compound vs. 4.1% for leuprolide; HR=1.28, p=0.53), while meta-analyses (n=2,328) suggested a 40% lower risk with this compound (HR=0.60, p=0.008). Researchers should conduct subgroup analyses (e.g., baseline cardiovascular disease severity) and adjust for confounders (e.g., concomitant medications) using Cox proportional hazard models. Prospective trials with pre-specified cardiovascular endpoints are needed .
Q. What molecular mechanisms underlie this compound’s direct apoptotic effects on prostate cells?
In vitro studies (e.g., BPH-1 cell line) use global gene expression profiling and MALDI mass spectrometry to identify this compound-responsive pathways. Key findings include early activation of apoptosis-related genes (e.g., caspase-3) and suppression of osteoclastogenesis via FSH inhibition. Researchers validate these mechanisms using siRNA knockdowns and xenograft models (e.g., PAC120 tumors in nude mice) to assess tumor recurrence rates .
Q. How can pharmacokinetic variability in this compound metabolism impact long-term study designs?
this compound undergoes peptide hydrolysis (70–80% hepatobiliary excretion; 20–30% renal). Pharmacokinetic studies in rats correlate reconstituted drug viscosity with bioavailability. Researchers use population pharmacokinetic modeling to adjust for covariates (e.g., hepatic impairment) and ensure dose consistency. Metabolite profiling via LC-MS confirms no human-specific metabolites, reducing toxicity concerns .
Q. What methodological considerations are critical when designing comparative effectiveness studies between this compound and LHRH agonists?
Emulation of RCTs using real-world data (e.g., OptumLabs claims data) requires propensity score matching to balance baseline characteristics (e.g., cardiovascular risk, cancer stage). Sensitivity analyses address unmeasured confounders, while endpoints like PSA progression and testosterone suppression are validated against centralized laboratory results. Open-label designs with blinded endpoint adjudication minimize bias .
Q. How should long-term safety monitoring be structured in this compound trials?
Extended follow-up (≥5 years) in registries tracks delayed outcomes (e.g., osteoporosis, cardiovascular events). Bone mineral density scans and FSH/LH assays quantify hormonal sequelae. Researchers use competing risk models to distinguish cancer-related mortality from treatment-associated adverse events .
Q. What is the clinical significance of this compound’s persistent FSH suppression?
Q. How can researchers synthesize data from heterogeneous this compound trials to inform clinical guidelines?
Meta-analyses (e.g., pooled data from 5 RCTs, n=1,719) use random-effects models to account for variability in endpoints and follow-up durations. Sensitivity analyses exclude trials with high attrition rates, while GRADE criteria assess evidence quality. Subgroup analyses focus on high-risk populations (e.g., metastatic disease, baseline CVD) to refine treatment recommendations .
Properties
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCPCLKGZSHTA-XYAYPHGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H103ClN18O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026401 | |
Record name | Degarelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1632.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214766-78-6 | |
Record name | Degarelix [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Degarelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06699 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Degarelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 214766-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEGARELIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Degarelix | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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